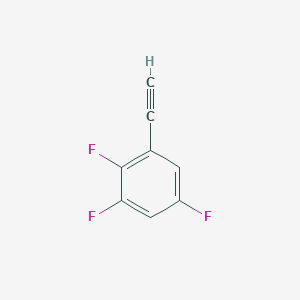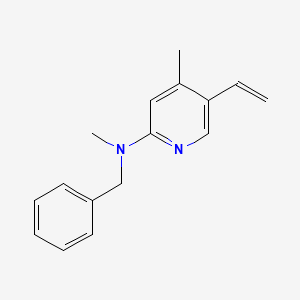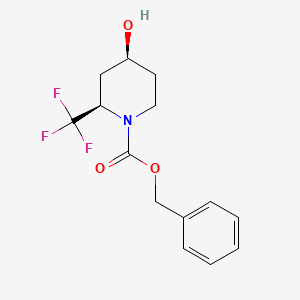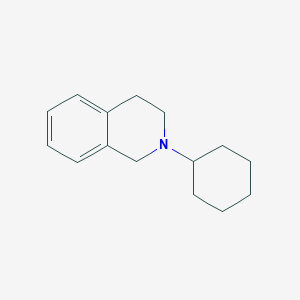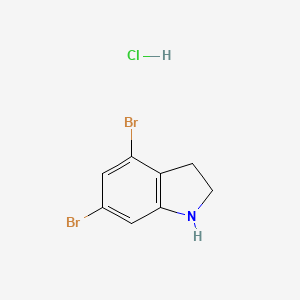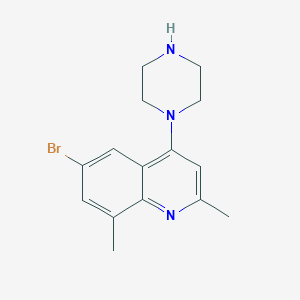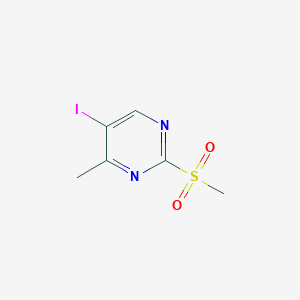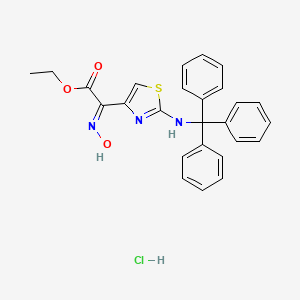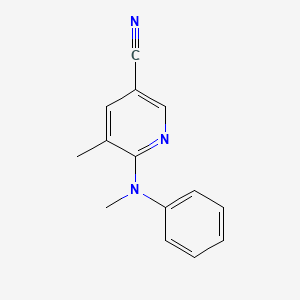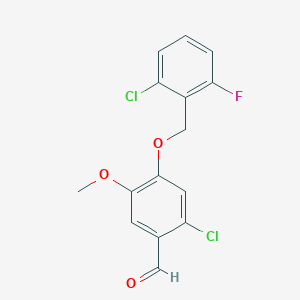![molecular formula C12H19NO4 B13010843 (1S,6S,7S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 1303890-60-9](/img/structure/B13010843.png)
(1S,6S,7S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,6S,7S)-2-(TERT-BUTOXYCARBONYL)-2-AZABICYCLO[4.1.0]HEPTANE-7-CARBOXYLIC ACID is a bicyclic compound featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its structural complexity and the presence of a nitrogen atom within the bicyclic framework, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S,7S)-2-(TERT-BUTOXYCARBONYL)-2-AZABICYCLO[4.1.0]HEPTANE-7-CARBOXYLIC ACID typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a cycloaddition reaction involving a suitable diene and dienophile under controlled conditions.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3).
Carboxylation: The carboxylic acid functionality is introduced through carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like NaOH or KOH.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,6S,7S)-2-(TERT-BUTOXYCARBONYL)-2-AZABICYCLO[4.1.0]HEPTANE-7-CARBOXYLIC ACID is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its bicyclic structure provides a rigid framework that can mimic natural substrates.
Medicine
In medicinal chemistry, the compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a valuable scaffold for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis.
Wirkmechanismus
The mechanism of action of (1S,6S,7S)-2-(TERT-BUTOXYCARBONYL)-2-AZABICYCLO[4.1.0]HEPTANE-7-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other sites. The bicyclic structure enhances binding affinity and specificity, facilitating interactions with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,6S,7R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid
- (1S,3S,6R)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid
Uniqueness
Compared to similar compounds, (1S,6S,7S)-2-(TERT-BUTOXYCARBONYL)-2-AZABICYCLO[4.1.0]HEPTANE-7-CARBOXYLIC ACID stands out due to its specific stereochemistry and the presence of the Boc group. This unique combination enhances its stability and reactivity, making it a versatile intermediate in various chemical and pharmaceutical applications.
Eigenschaften
CAS-Nummer |
1303890-60-9 |
|---|---|
Molekularformel |
C12H19NO4 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
(1S,6S,7S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-4-5-7-8(9(7)13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m0/s1 |
InChI-Schlüssel |
GUOCNDJUQRXVIX-CIUDSAMLSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]2[C@H]1[C@H]2C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC2C1C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol](/img/structure/B13010767.png)
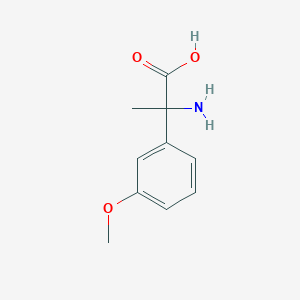
![1-Amino-2-methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol](/img/structure/B13010793.png)

